Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate
Description
Properties
IUPAC Name |
methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-14-11(13)9-5-3-7-2-4-8(12)6-10(7)9/h2,4,6,9,12H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJZPZHRFJHSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C1C=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732212 | |
| Record name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216582-48-8 | |
| Record name | Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40732212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate typically involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to give nitromethylindene. This intermediate is then hydrogenated over palladium on carbon (Pd/C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylate ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of methyl 6-oxo-2,3-dihydro-1H-indene-1-carboxylate.
Reduction: Formation of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-methanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of organic electronic materials and photopolymerization processes.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate ester groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The compound may modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate: Synthesized as an intermediate in PDE1 radioligand development ().
- Methyl 6-bromo-2,3-dihydro-1-oxo-1H-indene-2-carboxylate : Features a bromine atom at position 6 and an oxo group at position 1. The bromine increases molecular weight (MW: ~285.1) and may alter binding affinity in biological systems, while the oxo group introduces ketone reactivity .
Hydroxyl and Methyl-Modified Derivatives
- 6-Hydroxy-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene-5-carboxylic acid: Contains four methyl groups (positions 1 and 3) and a carboxylic acid at position 3.
- Methyl (1R trans, 2S trans)-1,2-dihydroxy-2-(3-methylbut-2-en-1-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxylate: Isolated from Fernandoa adenophylla, this derivative has anti-inflammatory and anti-diabetic activities (IC₅₀: 8–12 μM in α-glucosidase inhibition assays). The 3-methylbut-2-en-1-yl chain and additional hydroxyl/oxo groups contribute to its bioactivity .
Functional Group and Core Structure Comparisons
Indene vs. Indole Derivatives
- Methyl 6-hydroxy-2,3-dihydro-1H-indole-2-carboxylate hydrochloride : While structurally similar in name, this compound has an indole core (nitrogen-containing aromatic system) instead of indene. The indole moiety enables π-π stacking interactions in receptor binding, differentiating its pharmacological profile from indene-based analogs .
Methoxy-Substituted Tubulin Inhibitors
- N,N-Dimethyl-4-((4,5,6-trimethoxy-2,3-dihydro-1H-inden-2-yl)methyl)aniline (12o): A dihydroindene derivative with three methoxy groups, this compound inhibits tubulin polymerization (IC₅₀: 0.8 μM). Methoxy groups enhance steric bulk and hydrogen-bond acceptor capacity, contrasting with the hydroxyl group’s donor properties in the target compound .
Physicochemical and Pharmacological Data
Key Research Findings and Implications
- Anti-inflammatory Activity: Hydroxyl and prenyl-substituted indene derivatives (e.g., compound from Fernandoa adenophylla) show promise in modulating inflammatory pathways, likely via ROS scavenging or enzyme inhibition .
- Metabolic Stability : Chloro and bromo substituents improve metabolic stability but may reduce target engagement due to steric effects .
- Structural Flexibility : The dihydroindene scaffold accommodates diverse substituents, enabling optimization for specific therapeutic targets (e.g., tubulin inhibitors vs. enzyme modulators) .
Biological Activity
Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
This compound features a hydroxyl group at the 6th position and a carboxylate ester functional group. These functional groups are crucial for its biological activity, influencing its ability to interact with various biological targets.
The mechanism of action of this compound involves:
- Binding Interactions : The hydroxyl and carboxylate groups facilitate binding to specific proteins and enzymes, modulating their activity.
- Cellular Pathway Modulation : The compound may influence various cellular pathways, potentially leading to therapeutic effects in conditions such as cancer and inflammation.
Biological Activities
This compound has been investigated for several biological activities:
Anticancer Activity
Research indicates that this compound exhibits anticancer properties , potentially through the induction of apoptosis in cancer cells and inhibition of tumor growth. Specific studies have shown that it can affect cell proliferation and viability in various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity , demonstrating effectiveness against a range of bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects , indicating that it might protect neuronal cells from oxidative stress or apoptosis, which is relevant in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Methyl 6-methoxy-2,3-dihydro-1H-indene-1-carboxylate | Contains a methoxy group instead of hydroxyl | Moderate anticancer activity |
| Methyl 6-amino-2,3-dihydro-1H-indene-1-carboxylate | Amino group may enhance certain interactions | Potential antibacterial properties |
| Methyl 6-chloro-2,3-dihydro-1H-indene-1-carboxylate | Chloro substituent increases reactivity | Notable antiviral properties |
This table highlights how the presence of different functional groups can alter the biological activities of indene derivatives.
Case Studies
Several case studies have provided insight into the biological effects of this compound:
- In Vitro Cancer Study : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines. The mechanism was linked to increased apoptotic markers and decreased expression of anti-apoptotic proteins .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. Results showed a notable zone of inhibition, suggesting effective bactericidal activity .
- Neuroprotection : A recent study explored its neuroprotective capabilities in models of oxidative stress-induced neuronal damage. The compound exhibited a dose-dependent protective effect on neuronal cells, indicating potential for treating neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Methyl 6-hydroxy-2,3-dihydro-1H-indene-1-carboxylate?
- Answer: The compound is synthesized via catalytic photooxygenation using a bifunctional quinine-BODIPY catalyst. A typical protocol involves reacting methyl 2-oxoindane-1-carboxylate with 5 mol% catalyst in dichloromethane for 1 hour, followed by purification via column chromatography (petroleum ether:diethyl ether = 6:4), yielding 80% product. Key characterization includes melting point (138–140°C), -NMR (δ 3.72 ppm for methoxy group), and HRMS confirmation ([M+Na] = 229.0470) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are essential. For example, -NMR reveals distinct signals for the hydroxy (δ 4.31 ppm, singlet) and methoxy groups (δ 3.72 ppm), while -NMR confirms carbonyl resonances at 209.7 ppm (ketone) and 170.7 ppm (ester). HRMS data ([M+Na] = 229.0470) further validate molecular identity .
Q. What safety precautions are recommended for handling this compound in laboratory settings?
- Answer: Due to limited toxicity data, standard precautions include wearing nitrile gloves, lab coats, and safety goggles. Avoid inhalation of vapors and direct skin contact. Storage should prioritize anhydrous conditions under inert gas (e.g., argon) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How do reaction conditions (e.g., solvent polarity, catalyst loading) impact the yield and stereoselectivity of this compound?
- Answer: Catalyst loading (5–10 mol%) and solvent polarity significantly influence reaction efficiency. Polar aprotic solvents (e.g., dichloromethane) enhance catalytic activity of the quinine-BODIPY hybrid, achieving >80% yield. Lower catalyst loading (2.5 mol%) reduces enantiomeric excess (ee) from 95% to 65%, highlighting the need for optimization . Comparative studies with proline-based catalysts show reduced stereocontrol (<50% ee), emphasizing the bifunctional catalyst’s superiority .
Q. What strategies address contradictions in spectral data interpretation for derivatives of this compound?
- Answer: Discrepancies in NMR assignments (e.g., ketone vs. enol tautomers) are resolved via deuterium exchange experiments and 2D-COSY analysis. For example, a -NMR splitting pattern (δ 3.86 ppm, d, ) confirms coupling between adjacent protons, while IR spectroscopy (1767 cm for ester C=O) distinguishes functional groups .
Q. How can functional group interconversion expand the utility of this compound in medicinal chemistry?
- Answer: The hydroxy and ester groups enable derivatization:
- Oxidation: Convert the hydroxy group to a ketone using CrO/HSO, forming methyl 1-oxo-2,3-dihydroindene carboxylate analogs .
- Reduction: LiAlH reduces the ester to a primary alcohol for prodrug synthesis .
- Substitution: Halogenation (Br/FeCl) introduces bromine at the 6-position, enabling cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
